1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid
Description
1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2,2-difluoroethyl substituent at the 4-position of the piperidine ring. The carboxylic acid moiety at the 4-position enhances polarity and enables hydrogen bonding, while the Boc group provides steric protection during synthetic processes. This compound is structurally analogous to intermediates used in pharmaceutical development, particularly in protease inhibitor synthesis and peptide mimetics. Its fluorine substituents contribute to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(2,2-difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-13(5-7-16,10(17)18)8-9(14)15/h9H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNQACRWAFGVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(2,2-difluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- *Calculated molecular weight for the target compound based on analogous structures.
- Solubility trends correlate with substituent polarity: chlorophenyl derivatives exhibit lower aqueous solubility (~0.1 mg/mL) compared to trifluoroethoxy analogs (~5 mg/mL) .
Electronic and Steric Modulations
- Trifluoromethyl vs. 2,2-Difluoroethyl : The trifluoromethyl group (CF₃) in exerts stronger electron-withdrawing effects, lowering the pKa of the carboxylic acid by ~1 unit compared to the target compound’s 2,2-difluoroethyl (CH₂CF₂H) group. This enhances electrophilicity in coupling reactions.
- Allyl vs. 2,2-Difluoroethyl: The allyl substituent in introduces conjugated double-bond reactivity (e.g., thiol-ene click chemistry), absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
